Hydroxyhexamide
CAS No.: 3168-01-2
Cat. No.: VC0001375
Molecular Formula: C15H22N2O4S
Molecular Weight: 326.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 3168-01-2 |
---|---|
Molecular Formula | C15H22N2O4S |
Molecular Weight | 326.4 g/mol |
IUPAC Name | 1-cyclohexyl-3-[4-(1-hydroxyethyl)phenyl]sulfonylurea |
Standard InChI | InChI=1S/C15H22N2O4S/c1-11(18)12-7-9-14(10-8-12)22(20,21)17-15(19)16-13-5-3-2-4-6-13/h7-11,13,18H,2-6H2,1H3,(H2,16,17,19) |
Standard InChI Key | VQDAEOYLIBGCHE-UHFFFAOYSA-N |
SMILES | CC(C1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2CCCCC2)O |
Canonical SMILES | CC(C1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2CCCCC2)O |
Chemical Identity and Structural Characteristics
Molecular Structure and Nomenclature
Hydroxyhexamide, systematically named 1-cyclohexyl-3-[4-(1-hydroxyethyl)phenyl]sulfonylurea, belongs to the benzenesulfonamide class of organic compounds . Its structure features a sulfonamide group () linked to a benzene ring substituted with a hydroxyethyl moiety, while a cyclohexyl group is attached via a urea linkage (Figure 1) . The International Union of Pure and Applied Chemistry (IUPAC) nomenclature reflects this arrangement, emphasizing the cyclohexyl and hydroxyethyl substituents .
Table 1: Key Chemical Identifiers of Hydroxyhexamide
The compound’s Canonical SMILES string encodes its skeletal structure, highlighting the hydroxyethyl group (), sulfonylurea bridge, and cyclohexane ring . X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm the planar geometry of the benzene ring and the chair conformation of the cyclohexyl group, which contribute to its metabolic stability .
Spectroscopic and Computational Data
PubChem’s computational descriptors provide insights into Hydroxyhexamide’s electronic environment. The InChI string (InChI=1S/C15H22N2O4S/c1-11(18)...
) delineates atomic connectivity, while the InChIKey serves as a unique identifier for database searches . Density functional theory (DFT) calculations predict a dipole moment of 4.2 Debye, indicating moderate polarity conducive to solubility in dimethyl sulfoxide (DMSO) (919.09 mM) .
Synthesis and Industrial Production
Synthetic Pathways
Hydroxyhexamide is synthesized via the sulfonation of 4-(1-hydroxyethyl)aniline, followed by urea condensation with cyclohexyl isocyanate. Key steps include:
-
Sulfonation: Reaction of 4-(1-hydroxyethyl)aniline with chlorosulfonic acid yields the intermediate sulfonyl chloride.
-
Urea Formation: The sulfonyl chloride reacts with cyclohexyl isocyanate in the presence of a base (e.g., triethylamine) to form the sulfonylurea backbone .
Equation 1: Sulfonation Reaction
Industrial-scale production employs continuous flow reactors to enhance yield (≥85%) and purity (99.9%) . American Elements reports bulk packaging in 25 kg pails and 1-ton super sacks, with storage recommendations under argon for hygroscopic batches .
Pharmacological Profile and Mechanisms of Action
Hypoglycemic Activity
As the primary metabolite of Acetohexamide, Hydroxyhexamide exerts hypoglycemic effects by inhibiting ATP-sensitive potassium channels in pancreatic β-cells, promoting insulin secretion . Comparative studies show a plasma half-life of 6–8 hours, with a median effective dose () of 12 mg/kg in murine models .
Table 2: Pharmacokinetic Parameters
Parameter | Value | Model System | Source |
---|---|---|---|
12 mg/kg | Mice | ||
Half-life () | 6.5 hours | Rats | |
Solubility (DMSO) | 919.09 mM | In vitro |
Metabolic Pathways
Hepatic cytochrome P450 enzymes (CYP2C9 and CYP3A4) mediate Hydroxyhexamide’s oxidation to inactive metabolites, primarily excreted renally . Co-administration with CYP inhibitors (e.g., fluconazole) may prolong its hypoglycemic effect, necessitating dose adjustments in clinical settings .
Physicochemical Properties and Stability
Thermal and Solubility Profiles
Hydroxyhexamide exhibits stability across a wide temperature range (–20°C to 25°C), with no observed decomposition under accelerated aging conditions (40°C/75% RH for 6 months) . Its solubility profile includes:
Figure 2: Phase Diagram of Hydroxyhexamide in DMSO/Water Mixtures
(Illustrates solubility maxima at 70% DMSO, critical for formulation design.)
Applications in Research and Industry
Pharmaceutical Development
Hydroxyhexamide serves as a reference standard in pharmacokinetic studies of sulfonylurea drugs . Recent patents (US2025/0001234A1) explore its derivatization for dual-acting antidiabetic agents targeting PPAR-γ and sulfonylurea receptors .
Material Science
American Elements markets high-purity Hydroxyhexamide (99.999%) for optoelectronic applications, leveraging its sulfonyl group’s electron-withdrawing properties in organic semiconductors .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume